3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-13(15(20)18-8-16(21)6-7-22-9-16)14(19-23-10)11-4-2-3-5-12(11)17/h2-5,21H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISQRHUBHGJKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the chlorophenyl and hydroxytetrahydrofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran moiety can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the chlorine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities among analogs:
Pharmacodynamic and Physicochemical Comparisons
Solubility and Bioavailability The hydroxyoxolan-3-ylmethyl substituent in the target compound introduces a hydroxyl group, improving aqueous solubility compared to the diphenylmethyl analog (logP ~2.5 vs. ~4.2 estimated) .
Metabolic Stability The allyl substituent () is prone to oxidative metabolism via cytochrome P450 enzymes, reducing its half-life compared to the more stable hydroxyoxolan group . The dimethylaminophenyl analog () may undergo N-demethylation, generating active metabolites with prolonged effects .
Target Binding and Selectivity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide, and what challenges arise during its synthesis?
- Methodology :
- Intermediate Preparation : Start with a 2-chlorophenyl-containing precursor (e.g., 2-chlorobenzaldehyde) to form the oxazole core via condensation with reagents like hydroxylamine or nitriles under acidic conditions .
- Carboxamide Coupling : React the oxazole intermediate with (3-hydroxyoxolan-3-yl)methylamine using coupling agents such as HATU or EDC in anhydrous DMF or THF .
- Challenges : Steric hindrance from the bulky (3-hydroxyoxolan-3-yl)methyl group may reduce coupling efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group and δ 4.0–4.5 ppm for the hydroxyoxolan moiety) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 379.1 for CHClNO) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze using SHELXL or OLEX2 .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Assay Design :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC determination .
- Enzyme Inhibition : Assess binding to kinases or proteases via fluorescence polarization or FRET-based assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Process Optimization :
- DoE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent polarity, and catalyst loading. For example, higher yields (>75%) may occur at 60°C in DMF with 1.2 eq. EDC .
- Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability, reducing byproduct formation .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .
Q. What structural features of this compound contribute to its potential bioactivity, and how can SAR studies be designed?
- SAR Strategy :
- Core Modifications : Synthesize analogs with substituted oxazoles (e.g., 5-ethyl instead of 5-methyl) to assess steric effects .
- Hydroxyoxolan Substitution : Replace the hydroxyoxolan group with other heterocycles (e.g., tetrahydrofuran derivatives) to study hydrogen-bonding interactions .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or viral proteases .
Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?
- Data Reconciliation :
- Dynamic vs. Static Disorder : If X-ray data shows disorder in the hydroxyoxolan group, perform variable-temperature NMR to confirm dynamic behavior .
- Tautomeric Forms : Use -NMR or IR spectroscopy to distinguish oxazole tautomers (e.g., enol-keto equilibria) .
- DFT Calculations : Compare experimental (XRD/NMR) and computed (Gaussian/B3LYP) geometries to validate structural assignments .
Q. What advanced techniques are recommended for studying its metabolic stability and degradation pathways?
- Metabolic Profiling :
- LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and monitor metabolites via UPLC-QTOF-MS .
- Isotope Labeling : Use -labeled analogs to track degradation products in simulated gastric fluid (pH 2.0) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
Methodological Considerations
Q. How should researchers handle this compound to ensure laboratory safety without compromising experimental outcomes?
- Safety Protocols :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to related oxazoles) .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., chloroacetyl chloride) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
